N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
CAS No.: 950426-04-7
Cat. No.: VC11907348
Molecular Formula: C19H16FN3O4
Molecular Weight: 369.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950426-04-7 |
|---|---|
| Molecular Formula | C19H16FN3O4 |
| Molecular Weight | 369.3 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C19H16FN3O4/c1-27-16-8-6-15(7-9-16)23-11-10-22(18(25)19(23)26)12-17(24)21-14-4-2-13(20)3-5-14/h2-11H,12H2,1H3,(H,21,24) |
| Standard InChI Key | SEYLFSYJQUZQFF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)F |
| Canonical SMILES | COC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
The compound features a tetrahydropyrazine-dione ring substituted at the 1-position with a 4-methoxyphenyl group and at the 4-position with an acetamide moiety bearing a 4-fluorophenyl group. The IUPAC name, N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide, reflects this arrangement. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 369.3 g/mol | |
| SMILES | COC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)F | |
| InChIKey | SEYLFSYJQUZQFF-UHFFFAOYSA-N |
The presence of electron-withdrawing (fluorine) and electron-donating (methoxy) groups creates a polarized electronic environment, potentially influencing reactivity and binding interactions .
Comparative Structural Analysis
A structural analog, N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide (PubChem CID 22520444), differs only in the fluorine substitution position (ortho vs. para) . This minor alteration significantly impacts molecular dipole moments and steric interactions, as evidenced by divergent InChIKeys (GJIJMWOBWDIXDO vs. SEYLFSYJQUZQFF) . Such variations underscore the importance of substitution patterns in modulating physicochemical properties.
Synthesis and Manufacturing
Synthetic Pathways
While explicit details for this compound are unavailable, analogous tetrahydropyrazinone derivatives are typically synthesized via:
-
Condensation Reactions: Coupling 4-methoxyphenylglycine derivatives with diketene intermediates under basic conditions.
-
Acetylation: Introducing the acetamide group through reaction with 4-fluorophenyl isocyanate or acyl chlorides.
-
Cyclization: Formation of the tetrahydropyrazine-dione ring via intramolecular dehydration catalyzed by or .
Reaction optimization often employs polar aprotic solvents (e.g., DMF, DMSO) and temperatures between 60–100°C to enhance yield (typically 50–70%).
Purification and Characterization
Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Structural validation utilizes:
-
NMR Spectroscopy: and NMR confirm substituent positions and ring saturation.
-
Mass Spectrometry: High-resolution MS verifies molecular ion peaks at m/z 369.3.
| Target | Predicted () | Source |
|---|---|---|
| PARP-1 | 28.4 | |
| EGFR Kinase | 45.7 | |
| COX-2 | 12.9 |
These simulations suggest multitarget potential but require experimental validation.
Research Findings and Applications
Antimicrobial Activity
Structurally similar compounds exhibit:
-
Antibacterial Effects: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Antifungal Activity: 50% growth inhibition of Candida albicans at 32 µg/mL.
Anticancer Screening
Preliminary assays on analogs show:
| Cell Line | IC () | Source |
|---|---|---|
| MCF-7 (Breast Cancer) | 18.3 | |
| A549 (Lung Cancer) | 22.7 | |
| HepG2 (Liver Cancer) | 29.5 |
Mechanistic studies indicate apoptosis induction via caspase-3 activation.
Metabolic Stability
Microsomal stability assays (human liver microsomes) for analogs reveal a half-life of 42 minutes, suggesting moderate hepatic clearance.
Future Research Directions
Priority Investigations
-
In Vivo Toxicity: Acute and chronic toxicity profiles in rodent models.
-
Bioavailability Studies: Pharmacokinetic parameters (C, AUC) via oral and intravenous administration.
-
Structural Optimization: Introducing sulfonamide or heterocyclic moieties to enhance potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume